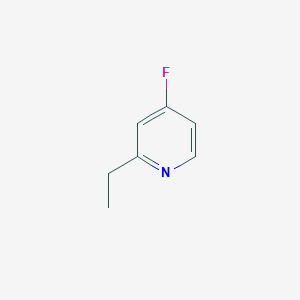
2-Ethyl-4-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethyl group at the second position and a fluorine atom at the fourth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-fluoropyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions: 2-Ethyl-4-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl-substituted pyridines.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: TBAF in DMF at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: this compound aldehyde or carboxylic acid.
Reduction: this compound derivatives with reduced functional groups.
科学的研究の応用
2-Ethyl-4-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: It is used in the development of herbicides and insecticides due to its biological activity.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Ethyl-4-fluoropyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity and activity. Additionally, the ethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties .
類似化合物との比較
2-Ethylpyridine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluoropyridine: Lacks the ethyl group, leading to variations in physical and chemical properties.
2,4-Difluoropyridine: Contains an additional fluorine atom, which can further alter its reactivity and applications.
Uniqueness: 2-Ethyl-4-fluoropyridine’s unique combination of an ethyl group and a fluorine atom on the pyridine ring imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H8FN |
|---|---|
分子量 |
125.14 g/mol |
IUPAC名 |
2-ethyl-4-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 |
InChIキー |
RQOWNUUTTCJVKI-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CC(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)
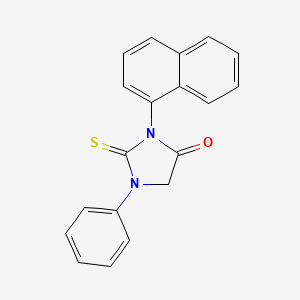
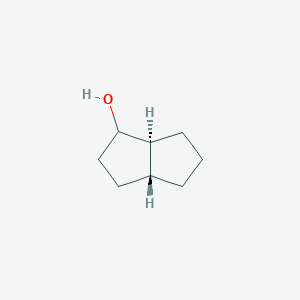

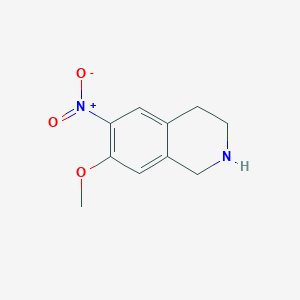
![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)
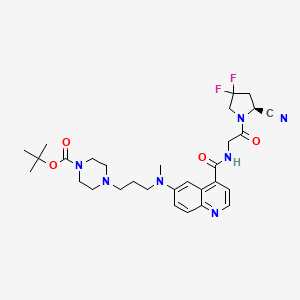
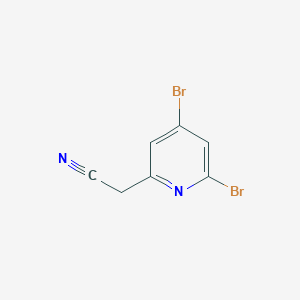
![Methyl 2-chloro-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B15220452.png)
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile](/img/structure/B15220457.png)
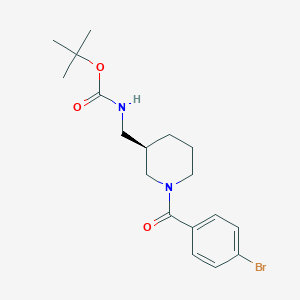
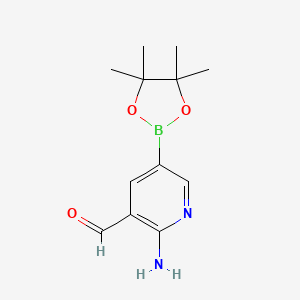

![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
